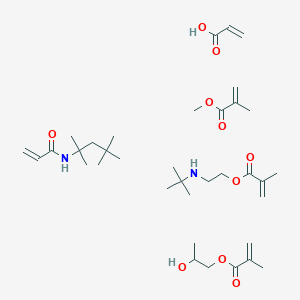
Calphostin A
Overview
Description
Calphostin A is a naturally occurring compound isolated from the fungus Cladosporium cladosporioides. It belongs to the class of perylenequinones and is known for its potent inhibitory effects on protein kinase C, an enzyme involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calphostin A involves several steps, starting from commercially available materials. The process includes the bromination of 3,5-dimethoxybenzyl alcohol, followed by iodination and phosphonation. The key steps involve the formation of a pentacyclic quinone core through oxidative cyclization and selective methylation .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation of Cladosporium cladosporioides, followed by extraction and purification processes. The fermentation conditions are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Calphostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone groups to hydroquinone.
Substitution: Substitution reactions can occur at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like dichlorodicyanobenzoquinone (DDQ) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
Scientific Research Applications
Calphostin A has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study protein kinase C activity.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of photodynamic therapy agents
Mechanism of Action
Calphostin A exerts its effects by inhibiting protein kinase C through interaction with the regulatory domain of the enzyme. This inhibition disrupts various cellular processes, including cell proliferation and survival pathways. The compound also induces apoptosis by promoting the translocation of Bax to mitochondria, leading to cytochrome c release and activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Calphostin B: Similar structure but lacks one benzoyl group.
Calphostin C: Contains additional hydroxyl groups, making it more potent.
Calphostin D: Lacks both benzoyl groups
Uniqueness
Calphostin A is unique due to its specific inhibitory effects on protein kinase C and its ability to induce apoptosis in a light-dependent manner. This photodynamic property makes it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
1-[12-(2-benzoyloxypropyl)-3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38O12/c1-21(55-43(49)23-13-9-7-10-14-23)17-25-31-32-26(18-22(2)56-44(50)24-15-11-8-12-16-24)42(54-6)40(48)34-28(46)20-30(52-4)36(38(32)34)35-29(51-3)19-27(45)33(37(31)35)39(47)41(25)53-5/h7-16,19-22,47-48H,17-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBUMFQDTQGEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923404 | |
| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120461-92-9 | |
| Record name | Calphostin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120461929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)









![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)


